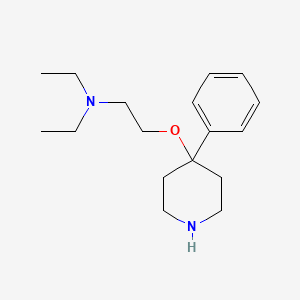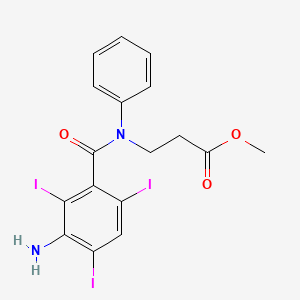
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate is a complex organic compound primarily used in the field of radiology as a contrast agent. This compound is characterized by the presence of iodine atoms, which are crucial for its function in enhancing the contrast of images in X-ray and CT scans. The iodine atoms increase the compound’s density, making it more effective in absorbing X-rays and thereby improving the visibility of internal structures in medical imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate involves multiple steps, starting with the iodination of a benzoyl compound. The process typically includes:
Coupling: The coupling of the iodinated and aminated benzoyl compound with N-phenyl-beta-alanine methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled iodination and amination reactions.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate undergoes several types of chemical reactions, including:
Substitution Reactions: Where iodine atoms can be replaced by other functional groups.
Oxidation and Reduction: Though less common, these reactions can alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Oxidation: Uses oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can produce an amide derivative, while oxidation can lead to the formation of a quinone-like structure.
Aplicaciones Científicas De Investigación
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular imaging and tracking.
Medicine: Primarily used as a contrast agent in radiology to improve the clarity of X-ray and CT images.
Industry: Utilized in the production of high-density materials and specialized coatings.
Mecanismo De Acción
The primary mechanism of action of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate in medical imaging is its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound accumulates in specific tissues, enhancing the contrast of these areas in X-ray and CT images. The molecular targets are primarily the tissues where the compound accumulates, and the pathways involved include passive diffusion and selective uptake by certain cells.
Comparación Con Compuestos Similares
Similar Compounds
- Iopamidol
- Iohexol
- Iodixanol
Comparison
Compared to these similar compounds, Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate offers unique advantages such as higher iodine content, which enhances its effectiveness as a contrast agent. Additionally, its specific molecular structure allows for better targeting and reduced side effects in medical imaging applications.
Propiedades
Número CAS |
51934-66-8 |
|---|---|
Fórmula molecular |
C17H15I3N2O3 |
Peso molecular |
676.03 g/mol |
Nombre IUPAC |
methyl 3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate |
InChI |
InChI=1S/C17H15I3N2O3/c1-25-13(23)7-8-22(10-5-3-2-4-6-10)17(24)14-11(18)9-12(19)16(21)15(14)20/h2-6,9H,7-8,21H2,1H3 |
Clave InChI |
FXFJGDGAESIFGG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(C=C2I)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


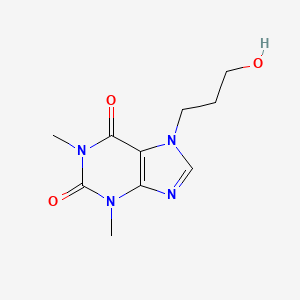
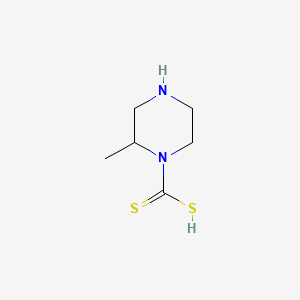

![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
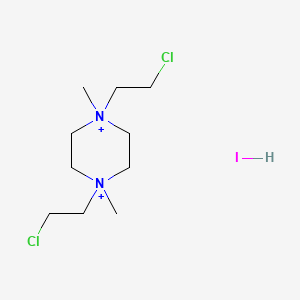
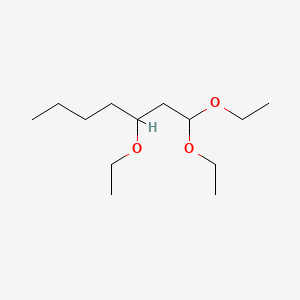

![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
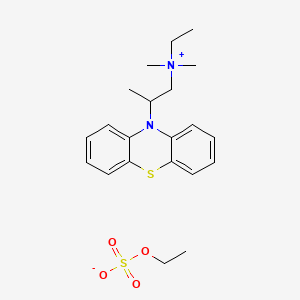
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
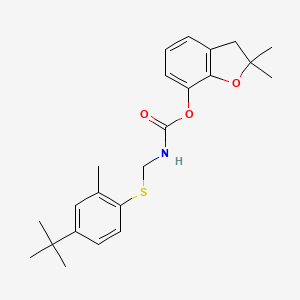
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

